molecular formula C18H19Cl2NO3S B5219786 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide

Cat. No. B5219786
M. Wt: 400.3 g/mol
InChI Key: DUUGPBCJMMDRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide, commonly known as DBeQ, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. DBeQ has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

Mechanism of Action

DBeQ inhibits the activity of NF-κB by preventing its translocation into the nucleus, where it activates the transcription of genes involved in inflammation and immune response. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in an anti-inflammatory effect. DBeQ also induces apoptosis in cancer cells through the activation of the p53 pathway.
Biochemical and Physiological Effects:
DBeQ has been shown to have a variety of biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of pro-inflammatory cytokine and chemokine production, and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

DBeQ has several advantages for lab experiments, including its relatively low cost and easy synthesis. However, it also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on DBeQ. One area of interest is the development of DBeQ-based therapies for cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying DBeQ's effects on NF-κB and apoptosis. Additionally, further research is needed to determine the optimal dosing and delivery methods for DBeQ in order to maximize its therapeutic potential.

Synthesis Methods

DBeQ can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with thioethanol, followed by the reaction of the resulting product with 3,4-dimethoxybenzoyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

DBeQ has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, immunology, and neurology. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. DBeQ has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3S/c1-23-16-6-4-12(9-17(16)24-2)18(22)21-7-8-25-11-13-3-5-14(19)10-15(13)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGPBCJMMDRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzamide

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